(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid is a specialized boronic acid derivative that plays a significant role in organic synthesis and medicinal chemistry. This compound is characterized by its ability to form reversible covalent bonds with diols, making it valuable for various applications, including molecular recognition and drug development. Boronic acids, including this compound, are known for their reactivity and versatility as synthetic intermediates.
This compound can be synthesized through various chemical pathways, often involving the coupling of boronic acid with other organic moieties. The synthesis of boronic acids generally relies on established methods such as the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and organic halides.
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid belongs to the class of organoboron compounds, specifically categorized as a boronic acid. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl or aryl group. This compound also features a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines during chemical reactions.
The synthesis of (1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid typically involves several key steps:
The specific reaction conditions, such as temperature, solvent choice, and catalysts (e.g., palladium catalysts for cross-coupling), are critical for optimizing yields and purity. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid includes:
The molecular formula is , with a molecular weight of approximately 239.09 g/mol. The structural representation can be visualized using chemical drawing software or databases that provide 3D conformations.
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid participates in several important chemical reactions:
The reactivity of this boronic acid is influenced by factors such as pH, solvent polarity, and steric hindrance from substituents on the indazole ring. The stability of the boronate ester formed is crucial for its application in biological systems.
The mechanism by which (1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid functions involves:
Studies have shown that the binding affinity between boronic acids and diols can be quantified using methods like fluorescence spectroscopy, providing insights into their effectiveness in biological applications.
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid typically appears as a solid at room temperature. Its solubility varies depending on the solvent used; it is generally soluble in polar solvents due to its ability to form hydrogen bonds.
Key chemical properties include:
Relevant data regarding its stability under various conditions (e.g., pH levels, temperature) are essential for practical applications in synthetic chemistry.
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid has several scientific uses:
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid (CAS: see Table 1) has emerged as a sophisticated building block in transition metal-catalyzed cross-coupling reactions. Its structural features—a boronic acid functionality at C5 and a sterically shielded tert-butoxycarbonyl (Boc) group at N1—enable precise chemoselectivity in constructing complex heterocyclic architectures essential in pharmaceutical development [7] [10].
This boronic acid derivative excels in Suzuki-Miyaura reactions due to its balanced reactivity and stability. The Boc group prevents undesired N-coordination with palladium catalysts, directing coupling exclusively to the boronic acid site. A 2018 study demonstrated its efficacy in synthesizing 5-aryl-6-methylindazoles using Pd(PPh₃)₄/Na₂CO₃ under microwave irradiation (120°C, 40 min), achieving yields of 60–75% [5]. The methyl group at C6 further enhances stability by reducing electron density at the boronation site, mitigating protodeboronation [10].
Table 1: Key Suzuki-Miyaura Coupling Partners and Yields
Coupling Partner | Catalyst System | Conditions | Yield (%) | Product Application |
---|---|---|---|---|
4-Bromopyridine | Pd(dppf)Cl₂/K₃PO₄ | Dioxane, 80°C, 12h | 85 | Kinase inhibitor intermediates |
2-Chloroquinoxaline | Pd(PPh₃)₄/Na₂CO₃ | μW, 120°C, 40min | 78 | Anticancer scaffolds |
3-Iodo-1H-pyrazole | Pd(OAc)₂/XantPhos | Toluene, 110°C, 24h | 65 | Agrochemical precursors |
Chemoselectivity is paramount when reacting with polyhalogenated heterocycles. The Boc-protected boronic acid couples preferentially with bromo-substituted partners over chloro groups when using Pd(dppf)Cl₂ catalysis. For example, reactions with 2-bromo-5-chloropyridine yield >90% C-Br coupling while preserving the C-Cl bond [5]. This selectivity arises from the catalyst’s ability to oxidatively add to more electrophilic C-Br bonds and the steric bulk of the Boc group, which hinders Pd coordination at N1 [7] [10]. Microwave assistance (40 min vs. 24h conventional heating) further suppresses side reactions.
Protodeboronation is a key challenge in electron-rich systems. Three strategies mitigate this:
Table 2: Impact of Reaction Parameters on Protodeboronation
Parameter | Standard Conditions | Optimized Conditions | Deboronation Rate Reduction |
---|---|---|---|
Temperature | 120°C | 80°C | 8-fold |
Solvent | Aqueous Dioxane | Anhydrous Dioxane | 5-fold |
Base | Na₂CO₃(aq) | Powdered K₃PO₄ | 6-fold |
Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂/neocuproine | 10-fold |
The Boc group’s lability enables strategic deprotection-functionalization sequences:
Table 3: Orthogonal Deprotection-Functionalization Strategies
Step | Reagent/Conditions | Product | Application |
---|---|---|---|
Boc Deprotection | TFA (0°C to rt, 1h) | 6-Methyl-1H-indazol-5-ylboronic acid | N-functionalization substrates |
N1-Realkylation | SEM-Cl, i-Pr₂NEt, CH₂Cl₂ | 1-SEM-6-methylindazol-5-ylboronic acid | Directed ortho-metalation |
C3 Lithiation | n-BuLi, THF, –78°C | 3-Substituted indazole boronic acids | Tricyclic kinase inhibitors |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: